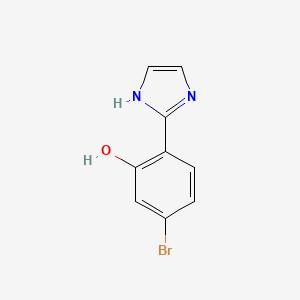

5-Bromo-2-(1H-imidazol-2-yl)phenol

描述

Significance of Imidazole (B134444) and Phenolic Scaffolds in Modern Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com This structure is a highly sought-after scaffold in medicinal chemistry due to its favorable properties, including high stability, water solubility, and hydrogen bonding capability. ijsrtjournal.com The electron-rich nature of the imidazole core allows it to readily bind with a variety of enzymes, proteins, and receptors. tandfonline.com Consequently, imidazole and its derivatives have been extensively incorporated into drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comscilit.com The imidazole nucleus is a component of several natural and synthetic biologically active compounds, such as the amino acid histidine and numerous FDA-approved drugs. biomedpharmajournal.orgnih.gov

Similarly, the phenolic scaffold is a recurring and vital motif in both natural products and approved pharmaceuticals. acs.orgnih.gov Phenolic compounds are known for a wide range of bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.comnih.gov Their ability to scavenge free radicals and modulate key signaling pathways makes them valuable candidates in drug development. gsconlinepress.comresearchgate.net An analysis of U.S. FDA-approved small-molecule drugs reveals that phenols and their ether derivatives are significant and recurring components, with 55 such compounds being on the World Health Organization's list of essential medicines. acs.orgnih.gov Despite a trend toward more three-dimensional molecular structures, these planar aromatic moieties remain highly prevalent, indicating their special role in drug design. acs.orgnih.gov

Overview of Halogenated Heterocycles in Drug Discovery

Heterocyclic compounds, which contain at least one non-carbon atom in a ring, are central to the pharmaceutical industry, with an estimated 70% of pharmaceutical products being based on such structures. dur.ac.uk The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these scaffolds is a widely used strategy in drug discovery. merckmillipore.com Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov

Halogenated heterocycles serve as versatile building blocks in synthesis, allowing for the creation of diverse and novel compounds. dur.ac.ukmerckmillipore.com The substitution with hydrophobic halogen atoms can significantly increase a ligand's affinity for its biological target, partly through the potential formation of halogen bonds with protein residues. nih.gov Specifically, brominated compounds are a significant class of organohalogens. In the context of drug design, bromination can potentially lead to improved bioselectivity. mdpi.com Derivatives of natural bromophenols, for instance, are considered potential candidates for drug development due to their antioxidant and anticancer activities. nih.gov

Research Gaps and Objectives for 5-Bromo-2-(1H-imidazol-2-yl)phenol and Related Derivatives

The compound this compound is commercially available as a building block for chemical synthesis. chemshuttle.comsigmaaldrich.com Its core structure combines the privileged imidazole and phenol (B47542) scaffolds with a bromine substituent, suggesting a high potential for biological activity.

However, a review of the scientific literature indicates that while its constituent parts are well-studied, the specific biological profile of this compound itself remains largely unexplored. Research has been conducted on more complex derivatives. For example, a tetra-substituted imidazole, 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, was synthesized from 5-bromosalicylaldehyde (B98134) and evaluated for its antimicrobial properties. rsc.org Other studies have focused on different but related structures, such as 5-bromo-2-aryl benzimidazoles, which have been investigated as potential enzyme inhibitors. nih.gov

This points to a clear research gap: the fundamental biological activity of the parent compound, this compound, has not been systematically characterized. Therefore, the primary research objectives for this compound and its simpler derivatives would be:

To develop and optimize synthetic routes for this compound and a library of closely related analogues.

To conduct comprehensive in vitro screening to evaluate its potential across a range of therapeutic areas, such as antimicrobial, anticancer, and anti-inflammatory activities.

To perform structure-activity relationship (SAR) studies to understand how modifications to the phenolic, imidazolic, or bromine positions affect biological efficacy.

To use computational and molecular docking studies to predict and rationalize potential biological targets and binding interactions, guiding further development. rsc.org

Addressing these objectives would provide foundational knowledge on this promising chemical scaffold, potentially unlocking new avenues for therapeutic development.

Data Table for this compound

| Property | Value | Source |

| CAS Number | 1282516-66-8 | chemshuttle.com |

| Molecular Formula | C₉H₇BrN₂O | chemshuttle.com |

| Molecular Weight | 239.072 g/mol | chemshuttle.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | chemshuttle.comsigmaaldrich.com |

| Storage | 2-8 °C | chemshuttle.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARJHVWFFDMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736320 | |

| Record name | 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282516-66-8 | |

| Record name | 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 1h Imidazol 2 Yl Phenol Derivatives

Strategies for the Synthesis of 5-Bromo-2-(1H-imidazol-2-yl)phenol Scaffolds

The construction of the this compound core can be achieved through several strategic approaches. These methods often involve the formation of the imidazole (B134444) ring from acyclic precursors or the coupling of pre-formed imidazole and phenol (B47542) moieties.

Debus-Radziszewski Approach and its Adaptations in Imidazole Synthesis

The Debus-Radziszewski imidazole synthesis is a foundational multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form an imidazole. organic-chemistry.orgwikipedia.orgrsc.org This reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, is a versatile method for preparing a wide range of substituted imidazoles. nih.govnih.gov The general mechanism proceeds in two main stages: the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole ring. organic-chemistry.orgwikipedia.orgrsc.org

While the classic Debus-Radziszewski reaction provides a straightforward route to many imidazoles, its adaptation for the synthesis of phenolic imidazoles like this compound involves the use of a substituted phenolic aldehyde as one of the key components. For instance, a suitably protected 3-bromo-2-hydroxybenzaldehyde (B158676) could serve as the aldehyde precursor. The reaction would proceed by condensing this aldehyde with a 1,2-dicarbonyl compound (such as glyoxal) and ammonia. The use of various catalysts, such as Brønsted acidic ionic liquids or wet cyanuric chloride, has been shown to improve the yields and reaction times of Debus-Radziszewski type syntheses. nih.gov

A significant advantage of this approach is the commercial availability of the starting materials. wikipedia.org However, challenges can arise from low yields and the potential for side reactions, which has led to the development of numerous modifications to the original procedure. nih.gov

Table 1: Examples of Catalysts Used in Modified Debus-Radziszewski Syntheses

| Catalyst | Solvent | Temperature | Key Advantage |

| Lactic Acid | None | 160°C | Biodegradable and efficient |

| Silicotungstic Acid | Ethanol | Reflux | High yields for trisubstituted imidazoles |

| Wet Cyanuric Chloride | Ethanol | 80°C | Effective for 2,4,5-trisubstituted imidazoles |

| DABCO | t-Butanol | 60-65°C | Excellent yields for triphenylimidazoles |

Multicomponent Condensation Reactions for Phenolic Imidazole Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. nih.gov The synthesis of phenolic imidazoles can be effectively achieved through various MCRs. These reactions often build upon the principles of the Debus-Radziszewski synthesis but may employ different starting materials or catalysts to achieve higher yields and greater molecular diversity. nih.govresearchgate.net

For the synthesis of this compound, a one-pot condensation could involve a brominated salicylaldehyde, a 1,2-dicarbonyl compound, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). youtube.com The use of l-proline (B1679175) as a catalyst under ultrasonic irradiation has been reported to facilitate the synthesis of condensed imidazoles from aromatic aldehydes and diones. youtube.com This approach is advantageous due to its simplicity, speed, and clean reaction profile. youtube.com

Furthermore, isocyanide-based MCRs have emerged as a powerful tool for the synthesis of highly substituted imidazoles. researchgate.net While direct application to the target molecule is not explicitly detailed, the versatility of these reactions suggests that a suitably designed MCR involving a brominated phenolic component could be a viable synthetic route. The limitations of MCRs can sometimes be determined by the reactivity of the individual components and potential steric hindrance. rsc.org

Palladium-Catalyzed Coupling Reactions for Imidazole-Phenol Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful strategy for linking pre-formed imidazole and phenol rings to construct the desired scaffold.

One such approach is the Suzuki-Miyaura coupling, which can be used to form the aryl-imidazole bond. For example, a 4(5)-bromo-1H-imidazole can be coupled with an appropriately substituted arylboronic acid in the presence of a palladium catalyst. beilstein-journals.org Alternatively, a palladium-catalyzed direct C-H arylation of an imidazole with a bromophenol derivative can be employed. beilstein-journals.org This latter approach is particularly attractive as it avoids the need to pre-functionalize the imidazole ring.

The formation of the ether linkage in some derivatives can be achieved through palladium-catalyzed coupling of aryl halides with phenols. This methodology tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. Additionally, palladium-catalyzed carbonylative cross-coupling reactions involving imines, chloroformates, and organotin reagents can lead to highly substituted imidazolones, which can be precursors to the target phenolic imidazoles.

Table 2: Selected Palladium-Catalyzed Reactions for Imidazole-Phenol Synthesis

| Reaction Type | Reactants | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | 4(5)-Bromo-1H-imidazole, Arylboronic acid | PdCl2(dppf) | Forms the aryl-imidazole bond. beilstein-journals.org |

| Direct C-H Arylation | N-unprotected imidazole, Aryl bromide | Pd(OAc)2 / CuI | Avoids pre-functionalization of imidazole. beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl halide, Phenol | Palladium catalyst with appropriate ligand | Forms the C-O bond in ether derivatives. |

| Carbonylative Cross-Coupling | Imine, Aryl halide, CO | Palladium catalyst | Multicomponent approach to imidazole precursors. |

Direct Halogenation and Subsequent Cyclization Pathways

The synthesis of the this compound scaffold can also be approached by first introducing the bromine atom onto a precursor molecule, followed by cyclization to form the imidazole ring. This strategy allows for the regioselective placement of the halogen.

A plausible pathway could involve the bromination of a suitable phenolic precursor that contains a latent dicarbonyl functionality or a group that can be readily converted into one. For example, a brominated α-hydroxy ketone could be reacted with formamide, which serves as a source for the remaining atoms of the imidazole ring. The reaction of α-haloketones with amidines is a well-established method for imidazole synthesis. In this context, a brominated phenolic α-haloketone could be a key intermediate.

Another approach involves the use of a brominated 1,2-dicarbonyl compound in a condensation reaction with an aldehyde and ammonia, following the logic of the Debus-Radziszewski synthesis. The challenge in these pathways often lies in the synthesis and stability of the halogenated precursors. The synthesis of various halogenated 1,5-diarylimidazoles has been reported, highlighting the feasibility of incorporating halogens into the imidazole framework during its construction. nih.gov

C-H Functionalization Methodologies in 2H-Imidazole 1-Oxide Derivatives

A modern and highly efficient strategy for the synthesis of phenolic imidazoles involves the direct C-H functionalization of 2H-imidazole 1-oxides. This metal-free approach allows for the direct coupling of the imidazole core with phenolic compounds. wikipedia.org

The methodology relies on the nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the 2H-imidazole 1-oxide ring. The reaction of 2H-imidazole 1-oxides with polyphenols in the presence of an activating agent like acetyl chloride leads to the formation of imidazole-linked polyphenolic compounds in good to excellent yields. wikipedia.org This method is particularly attractive due to its atom economy and mild reaction conditions. wikipedia.org

For the synthesis of this compound, a 2H-imidazole 1-oxide derivative could be coupled with a brominated phenol. This approach offers a direct and modular route to the target compound and its analogues. The development of such C-H functionalization reactions represents a significant advancement in the synthesis of complex heterocyclic compounds.

Table 3: C-H/C-H Coupling of 2H-Imidazole 1-Oxides with Polyphenols

| Imidazole 1-Oxide Reactant | Phenolic Reactant | Activating Agent | Yield | Reference |

| 2,2-Dimethyl-5-phenyl-2H-imidazole 1-oxide | Phloroglucinol | AcCl | High | wikipedia.org |

| 2,2-Dimethyl-5-(4-nitrophenyl)-2H-imidazole 1-oxide | Phloroglucinol | AcCl | High | wikipedia.org |

| 2,2-Dimethyl-5-phenyl-2H-imidazole 1-oxide | Pyrogallol | AcCl | Good | wikipedia.org |

Mannich Reaction in Imidazole Derivative Synthesis

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for introducing an aminomethyl group onto a substrate. In the context of imidazole synthesis, the Mannich reaction can be used to functionalize the imidazole ring.

The imidazole ring can undergo the Mannich reaction at both nitrogen and carbon atoms. The reaction conditions, particularly the pH, can influence the site of substitution. For the synthesis of derivatives of this compound, a pre-formed phenolic imidazole could be subjected to a Mannich reaction to introduce various aminomethyl substituents. The introduction of these basic side chains can significantly alter the physicochemical and biological properties of the parent molecule. nih.gov

For example, reacting this compound with formaldehyde (B43269) and a secondary amine would yield a Mannich base. This reaction has been widely used to prepare pharmacologically active compounds from various heterocyclic scaffolds. nih.gov

Derivatization and Functionalization of this compound

The structural framework of this compound presents multiple avenues for chemical derivatization and functionalization. This versatility allows for the strategic modification of the molecule to fine-tune its chemical and physical properties. The primary sites for these transformations are the phenolic and imidazole groups, which can engage in the formation of metal complexes, the imidazole nitrogen atoms, which are susceptible to substitution, and the brominated carbon on the phenolic ring, which can participate in cross-coupling reactions.

The presence of both a phenolic hydroxyl group and an imidazole ring makes this compound and its analogs excellent ligands for the coordination of transition metal ions. The deprotonated phenoxide acts as a hard donor, while the imidazole nitrogen provides a softer donor site, enabling the formation of stable chelate complexes.

Research has demonstrated the synthesis of various transition metal complexes using ligands structurally similar to this compound. For instance, a tetra-substituted imidazole derived from 5-bromosalicylaldehyde (B98134), benzil, aniline, and ammonium acetate has been used to synthesize complexes with Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org The formation of these complexes was confirmed using techniques such as FT-IR, UV-visible spectroscopy, and single-crystal X-ray diffraction. rsc.org Another study reported the synthesis of a crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol and its subsequent complexation with various metals. researchgate.net

Similarly, Schiff base ligands derived from brominated salicylaldehydes have been shown to form stable complexes with a range of transition metals. One study detailed the synthesis of Co(II), Cu(II), Ni(II), and Zn(II) complexes with a ligand derived from 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate. researchgate.net Spectroscopic and analytical data suggested an octahedral geometry for these complexes. researchgate.net The ability of such ligands to coordinate with different metal ions highlights their importance in coordination chemistry, with applications in catalysis and materials science. nih.govnih.gov

Table 1: Examples of Transition Metal Complexes with Related Brominated Phenolic Imidazole/Imine Ligands

| Ligand/Precursor | Metal Ions | Resulting Complex Geometry (where reported) |

| Tetra-substituted imidazole from 5-bromosalicylaldehyde rsc.org | Zn(II), Co(II), Cu(II), Ni(II), Mn(II) | Not specified |

| 4-Bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol researchgate.net | Various transition metals | Not specified |

| 4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate researchgate.net | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral |

| Schiff base from 5-bromosalicylaldehyde and amantadine (B194251) researchgate.net | Cr(III), Zn(II), Co(II), VO(IV) | Octahedral (Cr), Tetrahedral (Zn), Square planar (Co), Square pyramidal (VO) |

This table is generated based on data from syntheses involving similar structural motifs.

The imidazole ring in this compound contains a nucleophilic nitrogen atom (N1) that is a prime site for chemical modification. This allows for the introduction of a wide variety of functional groups, thereby altering the molecule's steric and electronic properties.

Common modifications include N-alkylation and N-arylation. These reactions typically proceed via deprotonation of the N-H bond with a base, followed by reaction with an appropriate electrophile, such as an alkyl or aryl halide. While specific examples detailing the N-functionalization of this compound are not prevalent in the searched literature, the principles of imidazole chemistry are well-established. numberanalytics.com For example, the synthesis of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), a related compound, and its subsequent use demonstrate the utility of the imidazole core in creating fluorescent probes and other functional materials. nih.gov The reactivity of the imidazole ring is influenced by factors such as pH, the solvent used, and the presence of other substituents on the ring. numberanalytics.com Such modifications can be crucial in tuning the properties of the resulting molecules for applications in materials science and medicinal chemistry. nih.gov

The bromine atom on the phenolic ring of this compound acts as a versatile functional handle for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions. This C(sp²)–Br bond can be converted into new carbon-carbon or carbon-heteroatom bonds, opening up a vast chemical space for derivative synthesis.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. Methodologies such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions are standard procedures for the functionalization of aryl halides. The hydroxyl group on the phenol is a strong activating group, which enhances the reactivity of the ring toward electrophilic substitution but can sometimes complicate other transformations. libretexts.orgmsu.educhemguide.co.uk For cross-coupling reactions, the phenolic proton may need to be protected or the reaction conditions carefully chosen to avoid interference.

Recent advancements have also highlighted photoredox/nickel dual catalysis as a method for C(sp²)-C(sp³) cross-electrophile coupling, using phenols as latent electrophile sources. chemrxiv.org This approach allows for the formation of new carbon-carbon bonds under mild conditions. While direct application on this compound has not been explicitly reported in the provided results, the general reactivity of brominated phenols in these transformations is extensively documented, suggesting that this compound would be a suitable substrate for such diversification strategies. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 2 1h Imidazol 2 Yl Phenol and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing derivatives of 5-Bromo-2-(1H-imidazol-2-yl)phenol, providing unequivocal proof of their molecular structure.

For instance, the structure of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, a tetra-substituted imidazole (B134444) derivative, was successfully elucidated using SC-XRD. rsc.org This analysis confirmed the spatial orientation of the phenyl and bromo-phenol groups around the central imidazole core. Similarly, the crystalline structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was also confirmed by SC-XRD, offering a detailed view of its molecular geometry. nih.gov

In the study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates, SC-XRD analysis of single stick-like colorless crystals provided crucial data on the molecule's electronic and spatial structure. mdpi.com The crystal and molecular structure of another related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole (BMMBI), was also authenticated through this technique. researchgate.net These studies highlight the indispensable role of SC-XRD in providing a foundational understanding of the structural characteristics of these complex heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the chemical environment of atomic nuclei, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR). It provides valuable information about the connectivity and structure of molecules in solution.

For derivatives of this compound, NMR spectroscopy is routinely used for characterization. For example, the ¹H-NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in a DMSO-d⁶ solution was a key component in its structural analysis. researchgate.net The synthesis of various new benzimidazole (B57391) derivatives has also been confirmed using ¹H-NMR and FT-IR spectroscopy. researchgate.net

Detailed NMR data has been reported for a range of related compounds. For instance, the ¹H-NMR and ¹³C-NMR spectra for newly synthesized 2-substituted-5,7,8-trimethyl-1,4-benzoxazine hybrids were instrumental in confirming their structures. nih.gov Similarly, the spectroscopic characterization of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole (BMMBI) involved both ¹H-NMR and ¹³C-NMR techniques. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Benzoxazine Derivatives nih.gov

| Compound | ¹H NMR (solvent) | ¹³C NMR (solvent) |

| Compound 1 | (600 MHz, acetone-d₆): δ 7.44 (d, J = 8.7 Hz, 2H), 6.96 (d, J = 8.7 Hz, 2H), 6.58 (s, 1H), 4.92 (d, J = 15.6 Hz, 1H), 4.26 (d, J = 15.6 Hz, 1H), 3.81 (s, 3H), 3.38 (d, J = 14.1 Hz, 1H), 3.02 (s, 1H) 2.83 (d, J = 14.1 Hz, 1H), 2.22 (s, 3H), 2.16 (s, 3H), 2.08 (s, 3H), 1.57 (s, 3H) | (150 MHz acetone-d₆): δ 159.9, 144.6, 131.9, 131.7, 130.5, 129.7, 128.0, 125.6, 122.4, 114.7, 86.3, 74.5, 66.9, 57.7, 55.5, 54.8, 27.9, 19.5, 18.8, 11.9 |

| Compound 2 | (300 MHz, CDCl₃): δ 7.42 (d, J = 8.3 Hz, 2H), 6.92 (d, J = 8.6 Hz, 2H), 6.58 (s, 1H), 4.42–4.26 (m, 2H), 4.20 (dd, J = 8.8 and 2.4 Hz, 2H), 3.83 (s, 3H), 3.68 (d, J = 9.2 Hz, 1H), 3.42 (d, J = 9.2 Hz, 1H), 3.19 (d, J = 14.0 Hz, 1H), 2.83 (d, J = 14.0 Hz, 1H), 2.43 (t, J = 2.4 Hz, 1H), 2.22 (s, 3H), 2.19 (s, 3H), 2.10 (s, 3H), 1.34 (s, 3H) | (75 MHz CDCl₃): δ 158.8, 144.0, 131.8, 131.2, 129.6, 128.6, 126.8, 124.6, 122.3, 114.0, 79.6, 74.9, 73.8, 72.8, 58.6, 57.7, 55.5, 50.8, 23.1, 19.6, 19.2, 11.8 |

| Compound 3 | (600 MHz, CDCl₃): δ 7.25 (d, J = 8.1 Hz, 2H), 7.05 (s, 1H), 6.88 (d, J = 8.1 Hz, 2H), 6.60 (s, 1H), 6.30 (d, J = 2.3 Hz, 1H), 6.22 (s, 2H), 4.53 (ddt, J = 62.9, 14.2 and 7.2 Hz, 2H), 3.92 (d, J = 15.2 Hz, 1H), 3.81 (s, 3H), 3.70 (s, 6H), 3.61 (d, J = 14.1 Hz, 1H), 3.23–2.99 (m, 4H), 2.23 (s, 3H), 2.21 (s, 3H), 2.15 (s, 3H), 1.62 (s, 3H) | (75 MHz, CDCl₃): δ 161.2, 158.8, 151.9, 144.2, 139.2, 131.0, 129.9, 129.2, 127.5, 124.7, 21.9, 121.5, 113.9, 106.8, 99.0, 72.5, 56.5, 55.4, 53.4, 51.3, 37.1, 27.1, 19.6, 18.8, 11.8 |

| Compound 4 | (600 MHz, CD₃OD): δ 7.23 (s, 1H), 7.16 (d, J = 8.4 Hz, 2H), 6.86 (d, J = 8.6 Hz, 2H), 6.54 (s, 1H), 6.04 (s, 1H), 6.02 (s, 2H), 4.59 (t, J = 6.9 Hz, 2H), 3.87 (d, J = 15.6 Hz, 1H), 3.78 (s, 3H), 3.50 (d, J = 14.0 Hz, 1H), 3.07–2.87 (m, 4H), 2.20 (s, 3H), 2.15 (s, 3H), 2.14 (s, 3H), 1.56 (s, 3H) | (150 MHz, CD₃OD): δ 160.2, 159.7, 152.6, 145.2, 140.4, 132.2, 131.9, 130.9, 129.9, 128.3, 125.8, 123.6, 122.2, 114.7, 108.1, 102.1, 73.0, 57.5, 55.7, 54.9, 52.1, 37.3, 27.3, 19.6, 18.9, 11.9 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively. These techniques are valuable for identifying functional groups and characterizing the electronic properties of conjugated systems.

FT-IR spectroscopy has been widely applied in the characterization of this compound and its analogs. For instance, the synthesis of new benzimidazole derivatives was confirmed by the presence of characteristic IR absorption bands corresponding to N-H, C=N, and aromatic C-H vibrations. researchgate.net In the study of 5-bromo-1H-benzimidazole, FT-IR and FT-Raman spectroscopy were used in conjunction with density functional theory (DFT) calculations to analyze its vibrational spectra. researchgate.net

UV-Vis spectroscopy is particularly useful for studying the electronic structure of these compounds. The characterization of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol and its metal complexes included UV-visible spectroscopy to understand their electronic transitions. rsc.org Similarly, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was also analyzed using UV-Visible spectroscopic techniques. researchgate.net

Table 2: Key FT-IR Data for a Benzimidazole Derivative researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H (Amine) | 3475 |

| N-H (Imidazole, tautomeric) | 3344, 3124 |

| Aromatic C-H | 3051 |

| Aliphatic C-H | 2789 |

| C=O | 1654 |

| C=N | 1600 |

| C-Cl | 752 |

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a high degree of confidence in the molecular formula of a newly synthesized molecule.

The molecular formula of this compound is C₉H₇BrN₂O. sigmaaldrich.comchemshuttle.com HRMS is crucial for confirming this composition. For example, in the characterization of new 2-substituted-5,7,8-trimethyl-1,4-benzoxazine hybrids, APCI-HRMS and ESI-HRMS were used to determine the exact mass of the synthesized compounds, with the found values closely matching the calculated masses. nih.gov For instance, for one derivative, the calculated mass for C₃₀H₃₅O₄N₄ [M+H]⁺ was 515.2653, and the found mass was 515.2653. nih.gov

The analysis of a related compound, 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-Quinoxalinamine, by LC-ESI-QFT mass spectrometry provided a measured precursor m/z of 292.0192 for the [M+H]⁺ ion, which is consistent with its molecular formula. massbank.eu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data provides empirical evidence for the compound's stoichiometry and is often used in conjunction with HRMS to confirm the molecular formula.

The synthesis and characterization of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol and its metal complexes included elemental analysis to verify their composition. rsc.org Similarly, for 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the calculated elemental composition was C, 65.21%; H, 4.38%; N, 30.42%, which would be compared against experimentally determined values. mdpi.com

Pharmacological and Biological Activity Profiling of 5 Bromo 2 1h Imidazol 2 Yl Phenol Derivatives

Antimicrobial Efficacy

Derivatives of 5-Bromo-2-(1H-imidazol-2-yl)phenol have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the antibacterial effects of this compound derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2-(5-bromo-1H-benzimidazol-2-yl)-substituted-phenol derivatives have been synthesized and tested for their antibacterial properties. lew.ro Metal complexes of these ligands, such as those involving copper, have been found to be particularly potent against both types of bacteria. rsc.org

The antibacterial activity is often evaluated using methods like the disk diffusion method and by determining the Minimum Inhibitory Concentration (MIC). ajol.info For example, a study on 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol and its copper (II) and iron (III) complexes showed considerable antibacterial activity against Staphylococcus epidermidis. ajol.info Similarly, other research has explored the antibacterial potential of various imidazole (B134444) derivatives against commonly used strains like Staphylococcus aureus and Escherichia coli. nih.gov

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol and its Cu(II), Fe(III) complexes | Staphylococcus epidermidis | Considerable antibacterial activity | ajol.info |

| Copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Gram-positive and Gram-negative bacteria | Most active among tested metal complexes | rsc.org |

Antifungal Activity against Yeast and Fungi Species

The antifungal properties of these derivatives have also been a subject of investigation. Studies have shown that certain benzimidazolylphenol derivatives and their metal complexes exhibit antifungal effects. ajol.info For example, Co(II) and Ni(II) chelates of 2-(2´-hydroxyphenyl)-benzimidazole have demonstrated activity against Alternaria alternata and Aspergillus niger. ajol.info

Research into new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has revealed significant antifungal activity against Candida albicans and other non-albicans Candida species. nih.gov Specifically, aromatic biphenyl (B1667301) ester derivatives were found to be more active than the reference drug fluconazole. nih.gov The stereochemistry of these molecules can play a crucial role, with certain isomers exhibiting significantly higher activity. nih.gov

Exploration of Mechanisms of Antimicrobial Action

The mechanisms by which these compounds exert their antimicrobial effects are multifaceted. For nitroimidazole derivatives, the mechanism often involves the reduction of the nitro group to a reactive radical anion that can damage cellular components. nih.gov Another proposed mechanism for some imidazole-containing compounds is the disruption of intermolecular interactions within the cell membrane, leading to cell death. mdpi.com

Furthermore, some benzimidazole (B57391) derivatives have been identified as inhibitors of crucial bacterial enzymes. For example, certain derivatives target the FtsZ protein, which is essential for bacterial cell division. nih.gov Others have been found to inhibit pyruvate (B1213749) kinase, an enzyme vital for bacterial metabolism. nih.gov Biofilm formation, a key factor in bacterial resistance, can also be inhibited by some bromophenol derivatives. nih.gov

Activity against Drug-Resistant Pathogens

A critical area of research is the efficacy of these compounds against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA poses a significant global health threat. mdpi.comnih.gov Several studies have reported promising results for this compound derivatives against MRSA.

For instance, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against MRSA. nih.gov One particular derivative, 3-bromo-2,6-dihydroxyacetophenone, exhibited good anti-S. aureus activity, including against MRSA strains. nih.gov The ability of these compounds to also inhibit biofilm formation in MRSA is a significant advantage. nih.gov

Antioxidant Properties and Radical Scavenging Activity

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their antioxidant potential. The antioxidant activity of phenolic compounds is well-documented and is often attributed to their ability to scavenge free radicals. nih.gov

A study involving twenty-five 2-(5-bromo-1H-benzimidazol-2-yl)-substituted-phenol derivatives investigated their antioxidant effects. lew.ro The results indicated that derivatives with multiple hydroxyl groups, such as trihydroxy and dihydroxy derivatives, showed the highest antioxidant activity, in some cases exceeding that of reference antioxidants like BHT and Trolox. lew.ro

Anticancer and Antitumor Potential

The potential of this compound derivatives as anticancer agents is an emerging area of research. While direct studies on the parent compound are limited, related structures have shown promising results. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. nih.gov Several of these compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the established anticancer drug Sunitinib against various cancer cell lines, including HepG2, A549, and Skov-3. nih.gov

The mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in tumor growth and angiogenesis. nih.gov The structural modifications on the core scaffold play a crucial role in determining the antitumor efficacy.

Inhibition of Cancer Cell Growth and Proliferation

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. The introduction of different substituents on the core structure has led to the development of compounds with potent anti-proliferative activities.

Studies on structurally related 5-bromo-7-azaindolin-2-one derivatives have demonstrated significant antitumor potency. For instance, one of the most active compounds in a series exhibited IC₅₀ values ranging from 2.357 to 3.012 μM against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines. nih.gov Similarly, a 5-bromo-3-substituted-hydrazono-1H-2-indolinone derivative displayed marked cytotoxicity against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines, with log(10)GI₅₀ values of -6.40, -6.10, and -6.02, respectively. nih.gov

Furthermore, research on bromophenol derivatives has revealed their potential as anticancer agents. Certain compounds within this class have shown inhibitory activity against A549, Bel7402 (liver cancer), HepG2, HeLa (cervical cancer), and HCT116 (colon cancer) cell lines. researchgate.net Terbenzimidazoles, which share a similar structural motif, have also been identified as cytotoxic agents against human lymphoblastoma cells. nih.govresearchgate.net

| Compound/Derivative Class | Cancer Cell Line | Inhibitory Concentration (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 5-Bromo-7-azaindolin-2-one derivative | HepG2 | 2.357 μM | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative | A549 | ~3 μM | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative | Skov-3 | 3.012 μM | nih.gov |

| 5-Bromo-3-substituted-hydrazono-1H-2-indolinone derivative | BT-549 | log(10)GI₅₀ = -6.40 | nih.gov |

| 5-Bromo-3-substituted-hydrazono-1H-2-indolinone derivative | NCI-H23 | log(10)GI₅₀ = -6.10 | nih.gov |

| 5-Bromo-3-substituted-hydrazono-1H-2-indolinone derivative | IGROV1 | log(10)GI₅₀ = -6.02 | nih.gov |

Modulation of Cellular Processes (e.g., G2/M Phase Arrest)

The anticancer activity of compounds related to this compound often involves the disruption of the normal cell cycle progression in cancer cells. One reported mechanism is the induction of cell cycle arrest, which prevents the cells from dividing and proliferating.

For example, studies on certain bromophenol derivatives have shown that they can induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. researchgate.net This indicates that these compounds can interfere with the processes that prepare the cell for DNA replication. While direct evidence for G2/M phase arrest by this compound derivatives is still emerging, the ability of structurally similar compounds to halt the cell cycle at different phases underscores a key mechanism of their antitumor action. Further investigation is warranted to elucidate the specific effects of this compound class on the G2/M checkpoint.

Identification of Specific Molecular Targets (e.g., Human Topoisomerase I)

A crucial aspect of cancer drug discovery is the identification of specific molecular targets through which a compound exerts its cytotoxic effects. For derivatives of this compound, topoisomerases have been identified as a key target. Topoisomerases are enzymes that are essential for resolving the topological problems of DNA during replication, transcription, and other cellular processes. nih.govresearchgate.net

Research has shown that terbenzimidazoles, which are structurally analogous to the this compound scaffold, act as potent poisons of human topoisomerase I. nih.govresearchgate.net This poisoning leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and ultimately cell death. Additionally, studies on benzoxazole (B165842) derivatives, another class of related heterocyclic compounds, have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II, with specific IC₅₀ values reported. researchgate.net For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was found to be a potent inhibitor of topoisomerase II with an IC₅₀ value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a notable inhibitor of topoisomerase I with an IC₅₀ of 104 µM. researchgate.net

| Compound/Derivative Class | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 µM | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 µM | researchgate.net |

Antidiabetic Activity, focusing on α-Glucosidase Inhibition

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential in managing type 2 diabetes. A key target in this area is the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can delay the absorption of glucose and help in controlling postprandial hyperglycemia. nih.govyoutube.com

Several studies have highlighted the α-glucosidase inhibitory potential of imidazole-containing compounds. For example, a series of imidazole-bearing thioquinoline derivatives exhibited significant inhibitory potency against α-glucosidase, with IC₅₀ values ranging from 12.1 to 102.1 µM. nih.gov Diaryl derivatives of imidazole-thione have also been shown to inhibit α-glucosidase, with a reported Ki value in the micromolar range. nih.gov Furthermore, certain 1,2-benzothiazine derivatives have demonstrated potent α-glucosidase inhibition with IC₅₀ values that are superior to the standard drug, acarbose. nih.gov

| Compound/Derivative Class | Enzyme | Inhibitory Concentration (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Imidazole-bearing thioquinoline derivatives | α-Glucosidase | 12.1 - 102.1 µM (IC₅₀) | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase | 3.5 x 10⁻⁵ M (Ki) | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(phenyl)acetamide | α-Glucosidase | 18.25 µM (IC₅₀) | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide | α-Glucosidase | 20.76 µM (IC₅₀) | nih.gov |

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In agriculture, its inhibition is important to prevent the loss of nitrogen from urea-based fertilizers. In medicine, urease produced by certain bacteria, such as Helicobacter pylori, is a key factor in the pathogenesis of various diseases.

While direct studies on the urease inhibitory activity of this compound are limited, research on related heterocyclic compounds suggests potential in this area. For instance, a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives have been evaluated for their urease inhibitory profile, with some compounds showing moderate activity. nih.gov Reviews on urease inhibitors have also highlighted various heterocyclic scaffolds, such as thiourea (B124793) and benzoylthiourea (B1224501) derivatives, as possessing potent inhibitory effects, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the imidazole moiety, in combination with other structural features, could contribute to urease inhibition, warranting further investigation into this compound derivatives for this activity.

Other Relevant Biological Activities

Antiviral Activity

The imidazole core is a common feature in many antiviral drugs, and derivatives of this compound are being explored for their antiviral potential.

A review on imidazole derivatives as antiviral agents highlighted compounds with activity against the influenza A virus, with some demonstrating EC₅₀ values in the sub-micromolar range. nih.gov Another study on pyridobenzothiazolone analogues, which are also heterocyclic compounds, reported broad-spectrum antiviral activity against various respiratory viruses, including human coronavirus (HCoV-OC43) and respiratory syncytial virus (RSV), with EC₅₀ values in the low micromolar range. mdpi.com These findings indicate that the this compound scaffold is a promising starting point for the development of novel antiviral agents.

| Compound/Derivative Class | Virus | Inhibitory Concentration (EC₅₀) | Reference |

|---|---|---|---|

| Imidazole-based compound 5a | Influenza A virus | 0.3 µM | nih.gov |

| Imidazole-based compound 5b | Influenza A virus | 0.4 µM | nih.gov |

| Pyridobenzothiazolone analogue | HCoV-OC43 (co-treatment) | 16.3 µM | mdpi.com |

| Pyridobenzothiazolone analogue | HCoV-OC43 (post-treatment) | 7.5 µM | mdpi.com |

Antitubercular Activity

The imidazole nucleus is a key component in several compounds with proven antitubercular activity. Research into benzimidazole derivatives, which share the imidazole core, has shown promising results against Mycobacterium tuberculosis. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their in vitro and in vivo antitubercular activity against the H37Rv strain of M. tuberculosis. nih.govresearchgate.net The in vivo studies in mice models indicated that a dose of 1.34 mg/kg was safe for the synthesized compounds. nih.gov Furthermore, electron-donating groups, such as methoxy (B1213986) and methyl at the para position of the phenyl ring, were found to enhance the antitubercular activity. researchgate.net

Another study on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates also demonstrated activity against the H37Rv strain. japsonline.com Specifically, compounds with various functional groups on the indolizine (B1195054) nucleus were active at concentrations of 25, 50, and 100 μg/ml. japsonline.com These findings underscore the potential of heterocyclic compounds, including those with an imidazole or a related bioisosteric core, in the development of new antitubercular agents. While direct data on this compound derivatives is not available, the established activity of related imidazole-containing structures suggests this scaffold as a promising starting point for the design of new antitubercular drugs.

Table 1: Antitubercular Activity of Related Benzimidazole Derivatives

| Compound Class | Test Strain | Key Findings | Reference |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Safe in vivo dose of 1.34 mg/kg in mice. nih.gov | nih.gov |

Anti-inflammatory Effects

The benzimidazole scaffold is present in numerous compounds exhibiting anti-inflammatory properties. These derivatives are known to act through various mechanisms, including the inhibition of cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and the modulation of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) production. frontiersin.org For example, certain 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory effects in animal models. frontiersin.org

A study on a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives reported that a compound with a chloro group at the ortho position of the phenyl ring showed promising anti-inflammatory activity, with 74.17% inhibition compared to the standard drug indomethacin (B1671933) (57.79%). frontiersin.org Furthermore, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which shares the bromo- and hydroxyl-substituted phenyl ring with our lead compound, was shown to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov LX007 also downregulated the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov These findings suggest that derivatives of this compound could possess significant anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Related Benzimidazole and Other Derivatives

| Compound | Assay | Key Findings | Reference |

|---|---|---|---|

| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivative | Carrageenan-induced paw edema | 74.17% inhibition | frontiersin.org |

Analgesic Properties

Several benzimidazole derivatives have been reported to possess analgesic activity. A study on a series of 2-substituted benzimidazole derivatives found that some compounds exhibited significant analgesic effects at a dose of 100 mg/kg. frontiersin.org The mechanism of action for the analgesic effects of these compounds is often linked to their anti-inflammatory properties.

In a different study, various benzothiazole-benzamides were synthesized and evaluated for their analgesic activities. biomedpharmajournal.org All the tested compounds showed promising results in analgesic screenings, with some displaying highly significant activities when compared to standard drugs. biomedpharmajournal.org Given the structural similarities and the established analgesic potential of related heterocyclic compounds, it is plausible that derivatives of this compound could also exhibit analgesic properties.

Antidepressant Activity

The imidazole and benzothiazole (B30560) cores have been explored for the development of novel antidepressant agents. A study on a series of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives demonstrated that all synthesized compounds exhibited antidepressant activity in tail suspension and forced swimming tests in mice. researchgate.net One of the derivatives, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide], also showed anxiolytic effects. researchgate.net

Furthermore, a series of benzothiazole-benzamides were evaluated for their antidepressant activity. biomedpharmajournal.org Two compounds, in particular, showed a significant decrease in immobility time in the forced swim test, comparable to the standard drug fluoxetine. biomedpharmajournal.org Another study on novel benzothiazole derivatives found that several compounds reduced the immobility time of mice in the tail suspension test, indicating antidepressant-like activity. nih.gov These findings suggest that the bromo-substituted imidazole scaffold of this compound is a promising template for designing new antidepressant compounds.

Table 3: Antidepressant Activity of Related Imidazole and Benzothiazole Derivatives

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-Bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives | Mice (tail suspension and forced swimming tests) | All tested compounds showed antidepressant activity. researchgate.net | researchgate.net |

| Benzothiazole-benzamides | Mice (forced swim test) | Significant decrease in immobility time, comparable to fluoxetine. biomedpharmajournal.org | biomedpharmajournal.org |

Anticonvulsant Properties

Benzimidazole derivatives have been investigated for their potential as anticonvulsant agents. Their structural similarity to endogenous purines allows them to interact with various biological targets in the central nervous system. While direct studies on this compound derivatives are not available, research on related structures provides some insights. For instance, certain benzothiazole derivatives have been noted for their anticonvulsant activities. biomedpharmajournal.org The combination of benzothiazole and benzamide (B126) pharmacophores has yielded derivatives with encouraging anticonvulsant effects. biomedpharmajournal.org This suggests that the broader class of nitrogen-containing heterocyclic compounds, including imidazole derivatives, warrants further investigation for anticonvulsant properties.

Antihypertensive Properties

The benzimidazole nucleus is a key structural feature in several commercial antihypertensive drugs, such as Telmisartan. researchgate.net A number of studies have focused on the synthesis of novel benzimidazole derivatives as potential antihypertensive agents. A recent review highlighted the progress in this area from 2010 to 2022, underscoring the importance of the benzimidazole scaffold in the design of new treatments for hypertension. sciencescholar.usresearchgate.net

One study reported the synthesis of 2-phenyl substituted benzimidazoles, which were designed as Angiotensin II Receptor Blockers (ARBs). researchgate.net The synthesized compounds, including 5-(1H-benzimidazol-2-yl)-2-methoxyphenol, demonstrated antihypertensive activity in animal models. researchgate.net Another study on a phenol (B47542) derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), showed that it effectively lowered blood pressure in spontaneously hypertensive rats. nih.gov These findings suggest that the phenol and imidazole moieties present in this compound could contribute to potential antihypertensive effects.

Table 4: Antihypertensive Activity of Related Benzimidazole and Phenol Derivatives

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-(1H-benzimidazol-2-yl)-2-methoxyphenol | Rats (tail cuff method) | Showed antihypertensive activity. researchgate.net | researchgate.net |

Anthelmintic and Antiparasitic Actions

Benzimidazole derivatives are a well-established class of anthelmintic drugs, with compounds like albendazole (B1665689) and mebendazole (B1676124) being widely used in clinical practice. nih.gov A number of studies have explored new benzimidazole derivatives for their anthelmintic and antiparasitic properties. For instance, novel benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus have been synthesized and evaluated for their anthelmintic activity against Pheretima posthuma. nih.gov Compounds such as 1-(1-Benzofuran-2-yl)-2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]ethanone showed promising results. nih.gov

In another study, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids exhibited higher activity against Trichinella spiralis in vitro compared to albendazole. researchgate.net Furthermore, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were investigated for their antiparasitic activity, with some derivatives showing excellent activity against Leishmania major and Toxoplasma gondii. nih.gov These extensive findings on the anthelmintic and antiparasitic potential of benzimidazole derivatives strongly suggest that this compound and its derivatives could be a promising area for the development of new antiparasitic agents.

Table 5: Anthelmintic and Antiparasitic Activity of Related Benzimidazole Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Benzofuran derivatives with a thiazolo benzimidazole nucleus | Pheretima posthuma | Effective against the tested earthworm. nih.gov | nih.gov |

| Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids | Trichinella spiralis | Higher in vitro activity than albendazole. researchgate.net | researchgate.net |

Larvicidal Activity

The control of insect vectors is a critical component of public health strategies to combat diseases such as malaria, dengue fever, and Zika virus. The development of new larvicidal agents is essential to overcome the challenge of insecticide resistance. Research into imidazole-containing compounds has revealed their potential as effective larvicides.

A study investigating the larvicidal effects of 2-aryl-2,3-dihydroquinazolin-4-ones against the malaria vector Anopheles arabiensis found that the introduction of an imidazole ring at the 2-position of the quinazoline (B50416) structure resulted in a compound with moderate activity, causing 46% larval mortality at a concentration of 4 µg/mL. nih.gov In the same study, halogenated derivatives, such as those with chloro, fluoro, and iodo substitutions, demonstrated significant larvicidal action. nih.gov This suggests that the combination of a halogen and an imidazole moiety, as seen in this compound, could be a promising structural motif for the development of new larvicidal agents.

Another study on the larvicidal activity of aromatic thiosemicarbazones and their metal complexes against Aedes aegypti and Aedes albopictus demonstrated that these compounds and their cobalt(II) complexes exhibited significant larvicidal effects. For instance, against Ae. aegypti, the LC50 values for an aromatic thiosemicarbazone (TP1) and its Co(II) complex were 15.41 µg/mL and 9.75 µg/mL, respectively, after 48 hours. turkiyeparazitolderg.org While not directly derivatives of this compound, these findings highlight the potential of nitrogen- and sulfur-containing heterocyclic compounds in the development of new larvicides.

Table 1: Larvicidal Activity of Imidazole and Related Derivatives

| Compound/Derivative | Target Species | Concentration | Mortality (%) | LC50 (µg/mL) | Source |

|---|---|---|---|---|---|

| 2-(1H-Imidazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one | Anopheles arabiensis | 4 µg/mL | 46 | Not reported | nih.gov |

| Aromatic Thiosemicarbazone (TP1) | Aedes aegypti | Not applicable | Not applicable | 15.41 (24h), 9.75 (48h) | turkiyeparazitolderg.org |

| Aromatic Thiosemicarbazone (TP2) | Aedes aegypti | Not applicable | Not applicable | 21.62 (24h), 20.50 (48h) | turkiyeparazitolderg.org |

| Aromatic Thiosemicarbazone (TP1) | Aedes albopictus | Not applicable | Not applicable | 12.06 (24h), 8.75 (48h) | turkiyeparazitolderg.org |

| Aromatic Thiosemicarbazone (TP2) | Aedes albopictus | Not applicable | Not applicable | 32.87 (24h), 25.48 (48h) | turkiyeparazitolderg.org |

Comprehensive Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the pharmacological effects of a compound, thereby guiding the design of more potent and selective derivatives.

For derivatives of 2-(1H-benzimidazol-2-yl)phenols, which are structurally analogous to 2-(1H-imidazol-2-yl)phenols, the nature and position of substituents on the phenol ring have been shown to significantly impact their antioxidant and antibacterial activities. A study on 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives revealed that the introduction of additional hydroxyl groups on the phenol ring enhances antioxidant activity. lew.ro Specifically, a trihydroxy derivative, 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol, exhibited superior antioxidant properties compared to the reference compounds. lew.ro Furthermore, a nitro-substituted derivative showed the highest antibacterial effect among the tested compounds. lew.ro

In another study focusing on 5-bromo-2-aryl benzimidazole derivatives as inhibitors of α-glucosidase and urease, the position and nature of substituents on the aryl ring played a critical role in their inhibitory potency. Derivatives with hydroxyl and chloro substitutions at specific positions of the aryl ring were found to be potent inhibitors. nih.gov This highlights the importance of the electronic and steric properties of the substituents in determining the biological activity of this class of compounds.

The anti-atherosclerotic activity of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea and its analogues has also been investigated, revealing that modifications to the urea, phenyl, and imidazole moieties significantly affect their inhibitory activity against acyl-CoA:cholesterol O-acyltransferase (ACAT). nih.gov These studies collectively underscore that the biological effects of imidazole-phenol derivatives can be finely tuned by strategic structural modifications.

Future Perspectives and Research Directions for 5 Bromo 2 1h Imidazol 2 Yl Phenol Research

Design and Synthesis of Advanced and Highly Potent Derivatives

The future of 5-Bromo-2-(1H-imidazol-2-yl)phenol research lies in the rational design and synthesis of a new generation of derivatives with enhanced potency and selectivity. The core structure of this compound offers multiple sites for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Key synthetic strategies will likely involve:

Functionalization of the Imidazole (B134444) Ring: The nitrogen atoms of the imidazole ring are amenable to N-alkylation, N-arylation, and the introduction of various substituents. These modifications can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, as well as its target-binding affinity.

Introduction of Diverse Substituents on the Phenyl Ring: The phenyl ring can be further substituted to explore electronic and steric effects on biological activity.

Recent synthetic methodologies, such as one-pot multi-component reactions and the use of advanced catalysts, can facilitate the efficient and diverse synthesis of novel derivatives. nih.gov For instance, a one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was achieved through the reaction of benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine, showcasing a versatile approach to creating complex imidazole-based phenols. nih.gov

Table 1: Potential Synthetic Modifications of this compound

| Modification Site | Potential Modification | Desired Outcome |

| Imidazole Nitrogen | Alkylation, Arylation | Improved pharmacokinetic profile |

| Phenolic Hydroxyl | Etherification, Esterification | Modulated acidity and lipophilicity |

| Phenyl Ring | Introduction of substituents | Enhanced target binding and selectivity |

Exploration of Novel Therapeutic Applications and Multitargeting Approaches

The imidazole scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov Future research should aim to uncover the full therapeutic potential of this compound and its derivatives beyond their initial applications.

Anticancer Potential: Imidazole-containing compounds have shown promise as anticancer agents by targeting various pathways involved in tumor growth and progression, such as angiogenesis and cell signaling. nih.gov The design of this compound derivatives as inhibitors of key cancer-related enzymes or receptors is a promising avenue.

Antimicrobial Activity: The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. Imidazole-based compounds have demonstrated potent activity against a broad spectrum of bacteria. mdpi.com Research into this compound derivatives could lead to novel antibiotics that are effective against resistant strains.

Multitargeting Approaches: A single drug that can modulate multiple targets offers a promising strategy for treating complex diseases like cancer. The structural versatility of this compound makes it an ideal candidate for the development of multitargeted ligands.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, computational modeling can provide valuable insights into its mechanism of action and guide the synthesis of more effective derivatives.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs to specific biological targets, such as enzymes and receptors. This information is crucial for understanding the molecular basis of their activity and for designing modifications that enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of new, unsynthesized derivatives and prioritizing them for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target, offering a deeper understanding of the binding process and the stability of the complex.

A study on imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line successfully used a 3D-QSAR model to identify a potent new inhibitor. nih.gov

Investigation of Combination Therapies and Synergistic Effects with Existing Agents

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. Investigating the synergistic effects of this compound and its derivatives with existing drugs could lead to more effective treatment regimens.

Strategies for Addressing Challenges in Microbial Drug Resistance

The increasing prevalence of microbial drug resistance poses a significant global health threat. Imidazole-based compounds offer a promising platform for developing novel strategies to combat this challenge.

Development of Efflux Pump Inhibitors: One mechanism of drug resistance is the active efflux of antibiotics from bacterial cells by efflux pumps. Designing derivatives of this compound that can inhibit these pumps would restore the efficacy of existing antibiotics.

Targeting Virulence Factors: Instead of directly killing bacteria, which can drive the selection of resistant strains, an alternative approach is to target their virulence factors. This strategy disarms the pathogen without exerting strong selective pressure.

Novel Mechanisms of Action: Research should focus on identifying derivatives of this compound that act via novel mechanisms of action, for which there is no pre-existing resistance.

Research on imidazole 2-aldoxime derivatives has shown that they can be effective against a wide range of β-lactamase-producing strains, especially when combined with standard antibiotics like ceftazidime. mdpi.com This highlights the potential of imidazole-based compounds in overcoming resistance mechanisms.

常见问题

Q. What are the optimal synthetic procedures for preparing 5-Bromo-2-(1H-imidazol-2-yl)phenol?

The compound is synthesized via copper-catalyzed hydroxylation of aryl bromides. A typical protocol involves:

- Catalyst system : 2 mol% CuI and 4 mol% 5-Bromo-2-(1H-imidazol-2-yl)pyridine ligand (structurally analogous to the target compound) .

- Solvent : A mixture of t-BuOH, DMSO, and H₂O (1:1 ratio) .

- Base : KOH or CsOH, with comparable yields observed .

- Conditions : Reaction at 120°C for 12–24 hours . This method is effective for both electron-rich and electron-deficient aryl bromides, yielding phenols in 70–95% efficiency .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

- FTIR : Identification of functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for the imidazole ring) .

- NMR : ^1H NMR analysis to confirm aromatic protons and imidazole substituents (e.g., δ 7.36–8.35 ppm for related imidazole derivatives) .

- X-ray crystallography : Used to resolve molecular geometry and confirm ligand-metal coordination in complexes .

Q. What are the primary applications of this compound in catalysis?

The compound acts as a N,N-bidentate ligand in copper-mediated cross-coupling reactions, particularly for hydroxylation of aryl halides to phenols . Its imidazole moiety facilitates Cu(I) coordination, enhancing catalytic activity even with low catalyst loadings (2–5 mol%) .

Advanced Research Questions

Q. How does the ligand’s electronic structure influence its catalytic performance in copper-mediated reactions?

The NH group in the imidazole ring and electron-releasing substituents (e.g., pyridine framework) are critical for stabilizing the Cu(I) intermediate and promoting oxidative addition of aryl halides . Computational studies (not directly referenced but inferred) could model charge distribution to optimize ligand design for specific substrates.

Q. What mechanistic role does this compound play in hydroxylation reactions?

The ligand coordinates with Cu(I) to form a reactive complex that facilitates:

- Oxidative addition of the aryl bromide to Cu(I).

- Hydroxide insertion via a base (e.g., KOH).

- Reductive elimination to yield the phenol product . Mechanistic studies using kinetics or isotopic labeling could further elucidate rate-determining steps.

Q. How do solvent and base selection impact reaction efficiency?

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance Cu(I) solubility, while t-BuOH and H₂O improve substrate accessibility .

- Base : Strong bases (e.g., CsOH) accelerate hydroxide insertion but may reduce selectivity; weaker bases (e.g., KOH) offer a balance between yield and side reactions .

Q. Can this compound form stable metal complexes for non-catalytic applications?

Yes, derivatives like 5-Bromo-2-((cyclopentylimino)methyl)phenol form stable complexes with Cu(II), Ni(II), and Zn(II). These complexes are characterized by:

- X-ray crystallography to confirm octahedral or square-planar geometries.

- Antimicrobial assays to evaluate bioactivity, though results are substrate-dependent .

Data Contradictions and Optimization

- Catalyst Loading : Studies report 2–5 mol% CuI and 4 mol% ligand for optimal yields . Lower yields at higher loadings suggest aggregation or deactivation .

- Substrate Scope : Electron-deficient aryl bromides show slightly reduced efficiency (~70%) compared to electron-rich analogs (~95%) due to slower oxidative addition .

Methodological Recommendations

- Reaction Monitoring : Use TLC or GC-MS to track intermediate formation.

- Crystallization : Ethanol or methanol recrystallization improves purity for structural studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。